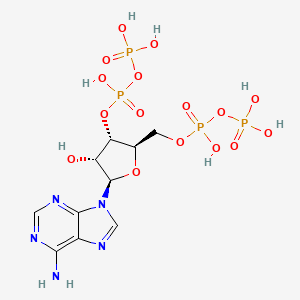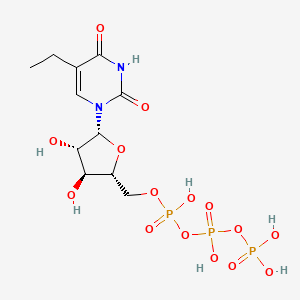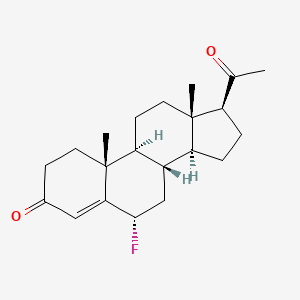![molecular formula C15H19N3O B1212090 7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile is a pyranopyridine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Pyridine derivatives, including compounds similar to 7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile, have been synthesized and analyzed for their structural features using spectroscopic methods and X-ray diffraction. These analyses contribute to the understanding of the molecular structure and optical properties of such compounds (Cetina et al., 2010).
Crystallography and Molecular Structure
- X-ray crystallography has been extensively used to determine the crystal structure of similar pyridine-carbonitrile compounds, revealing insights into their spatial arrangement and molecular interactions (Sharma et al., 2015). This is crucial for understanding their reactivity and potential applications in various fields.
Photosensitivity and Optical Properties
- Some pyridine derivatives have been studied for their photosensitivity and optical properties. These studies are significant in the development of optoelectronic devices, as they provide essential information on the electronic transitions and energy gaps of these compounds (Roushdy et al., 2019).
Chemical Reactions and Synthesis
- Research has focused on the synthesis of various pyridine derivatives using different chemical reactions. This knowledge is valuable for creating new compounds with potential biological, medicinal, or industrial applications (Kumar & Mashelker, 2007).
Application in Heterocyclic Compounds
- Studies have also explored the use of similar compounds in the synthesis of heterocyclic compounds, which are important in various pharmaceutical and industrial applications (Ghozlan et al., 2017).
Eigenschaften
Produktname |
7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
|---|---|
Molekularformel |
C15H19N3O |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
7,7-dimethyl-2-pyrrolidin-1-yl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3O/c1-15(2)8-13-12(10-19-15)7-11(9-16)14(17-13)18-5-3-4-6-18/h7H,3-6,8,10H2,1-2H3 |
InChI-Schlüssel |
KOIYSPQCHPNVGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=NC(=C(C=C2CO1)C#N)N3CCCC3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





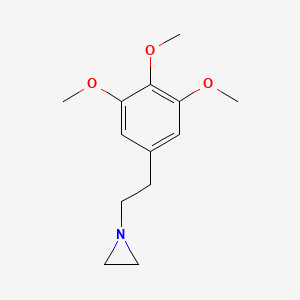
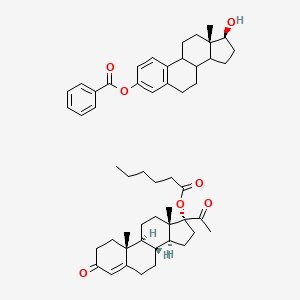
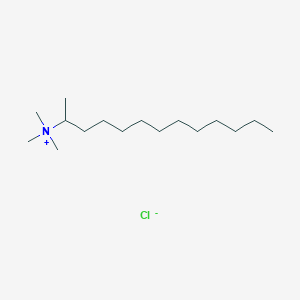
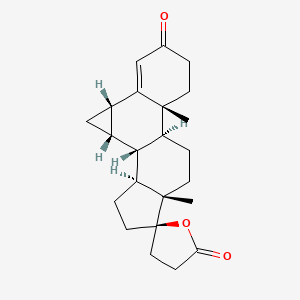
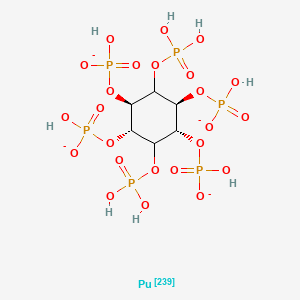
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)

![[(2r,3s,4r,5r)-5-(6-Azanyl-8-Oxo-7h-Purin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1212023.png)
